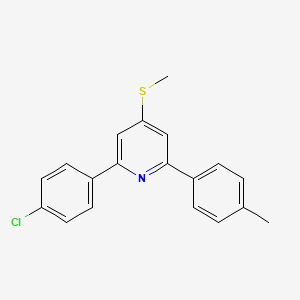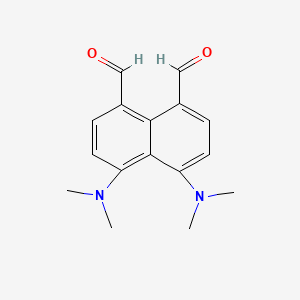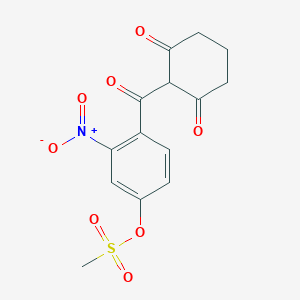
8-(4-Methoxyphenoxy)octanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Methoxyphenoxy)octanal is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a methoxyphenoxy group attached to an octanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenoxy)octanal typically involves the reaction of 4-methoxyphenol with an appropriate octanal derivative. One common method involves the use of cesium carbonate and copper(I) chloride as catalysts in a solvent such as 1-methyl-2-pyrrolidinone. The reaction is carried out under nitrogen atmosphere and heated to around 120°C for 25 hours to achieve high conversion rates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-Methoxyphenoxy)octanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and cesium carbonate (Cs2CO3) are used under basic conditions.
Major Products Formed
Oxidation: 8-(4-Methoxyphenoxy)octanoic acid.
Reduction: 8-(4-Methoxyphenoxy)octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-(4-Methoxyphenoxy)octanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Octanal: A simpler aldehyde with a similar carbon chain but lacking the methoxyphenoxy group.
4-Methoxyphenol: Contains the methoxyphenoxy group but lacks the octanal chain.
8-Phenoxyoctanal: Similar structure but without the methoxy group.
Uniqueness
8-(4-Methoxyphenoxy)octanal is unique due to the combination of the methoxyphenoxy group and the octanal chain, which imparts distinct chemical and physical properties
Propiedades
| 121692-15-7 | |
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
8-(4-methoxyphenoxy)octanal |
InChI |
InChI=1S/C15H22O3/c1-17-14-8-10-15(11-9-14)18-13-7-5-3-2-4-6-12-16/h8-12H,2-7,13H2,1H3 |
Clave InChI |
YIUYTEPFYYTBTF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)



![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)

